2-Chloroanthrone

Description

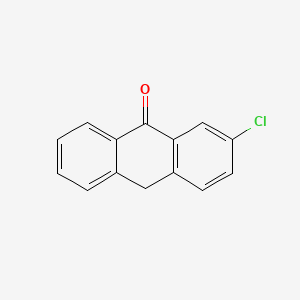

2-Chloroanthrone is a chlorinated derivative of anthrone, a tricyclic aromatic ketone. Anthrone itself consists of an anthracene backbone (three fused benzene rings) with a ketone group at the 10-position. In this compound, a chlorine atom substitutes the hydrogen at the 2-position of the anthrone structure (Figure 1). This modification significantly alters its chemical reactivity, solubility, and industrial applications compared to non-halogenated anthrones.

Properties

Molecular Formula |

C14H9ClO |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

2-chloro-10H-anthracen-9-one |

InChI |

InChI=1S/C14H9ClO/c15-11-6-5-10-7-9-3-1-2-4-12(9)14(16)13(10)8-11/h1-6,8H,7H2 |

InChI Key |

DZJUUOUBBLVXSV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

2-Chloroacetophenone (C₈H₇ClO)

- Structure : A benzene ring with a ketone (-CO-) and chlorine substituent at the 2-position.

- Properties :

- Molecular Weight: 154.59 g/mol.

- Boiling Point: 237–239°C.

- Reactivity: Undergoes nucleophilic substitution due to electron-withdrawing Cl and ketone groups.

- Applications : Used in pharmaceutical synthesis (e.g., antihistamines) and as a photoinitiator .

- Comparison: Unlike 2-Chloroanthrone, 2-Chloroacetophenone lacks the fused aromatic system, reducing its thermal stability but enhancing solubility in polar solvents.

2-Chlorothioxanthone (C₁₃H₇ClOS)

- Structure : A thioxanthone backbone (a tricyclic system with a sulfur atom replacing one oxygen in xanthone) with chlorine at the 2-position.

- Properties :

- Molecular Weight: 254.71 g/mol.

- Melting Point: 148–150°C.

- UV Absorption: Strong absorbance in the 300–400 nm range, making it useful as a photoinitiator.

- Applications : Key intermediate in antipsychotic drugs (e.g., zuclopenthixol) and UV-curable resins .

- Comparison :

- The sulfur atom in thioxanthone increases electron delocalization, enhancing photochemical activity compared to this compound.

2-Chloroanthraquinone (C₁₄H₇ClO₂)

- Structure: Anthraquinone with chlorine at the 2-position.

- Properties :

- Molecular Weight: 242.66 g/mol.

- Stability: High thermal stability due to fused aromatic rings.

- Applications : Dye synthesis (e.g., vat dyes) and electrochemical studies .

- Comparison: The additional ketone group in anthraquinone increases oxidation resistance compared to this compound.

Functional Analogs

2-Chlorophenol (C₆H₅ClO)

- Structure: Phenol with chlorine at the 2-position.

- Properties: Molecular Weight: 128.56 g/mol. pKa: ~8.5 (weaker acid than phenol due to electron-withdrawing Cl).

- Applications : Disinfectant and precursor to herbicides .

- Comparison: Lacking a ketone group, 2-Chlorophenol is more reactive in electrophilic substitution but less suited for ketone-mediated reactions.

2-Chloroaniline (C₆H₆ClN)

- Structure : Aniline with chlorine at the 2-position.

- Properties :

- Applications : Synthesis of azo dyes and agrochemicals.

- Comparison :

- The amine group enables diazotization reactions, a pathway unavailable to this compound.

Data Table: Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Key Applications |

|---|---|---|---|---|---|

| This compound* | C₁₄H₉ClO | 228.67 | ~200–220 (est.) | Ketone, Chloro | Pharmaceuticals, Dyes |

| 2-Chloroacetophenone | C₈H₇ClO | 154.59 | 237–239 | Ketone, Chloro | Photoinitiators, Drugs |

| 2-Chlorothioxanthone | C₁₃H₇ClOS | 254.71 | 148–150 | Ketone, Chloro, Sulfur | Antipsychotics, Resins |

| 2-Chloroanthraquinone | C₁₄H₇ClO₂ | 242.66 | 290–295 | Ketone (2), Chloro | Dyes, Electrochemistry |

| 2-Chlorophenol | C₆H₅ClO | 128.56 | 7–9 | Hydroxyl, Chloro | Disinfectants, Herbicides |

*Estimated properties based on structural analogs.

Research Findings and Challenges

- Synthetic Pathways: Chlorination of anthrone using Cl₂ or SOCl₂ is a common method, analogous to 2-Chloroacetophenone synthesis .

- Analytical Challenges: Differentiation of this compound from isomers (e.g., 1-Chloroanthrone) requires advanced techniques like HPLC-MS or NMR, as noted in guidance on chemical analysis .

- Toxicity: Chlorinated aromatics like 2-Chlorophenol exhibit moderate to high toxicity, suggesting this compound may require similar handling precautions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.